4-(3-Bromopropoxy)-1,2-difluorobenzene
Description
4-(3-Bromopropoxy)-1,2-difluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a 3-bromopropoxy group at the 4-position. The 3-bromopropoxy moiety consists of a three-carbon alkyl chain terminated by a bromine atom and linked to the aromatic ring via an ether oxygen. This structure confers unique electronic and steric properties, making the compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a building block for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H9BrF2O |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
4-(3-bromopropoxy)-1,2-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2O/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |
InChI Key |
PWFZWIZFKGGHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCBr)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Halogenated Benzene Derivatives
| Compound Name | Substituents on Benzene Ring | Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(3-Bromopropoxy)-1,2-difluorobenzene | 1,2-difluoro; 4-(3-bromopropoxy) | Bromoalkoxy ether | C₉H₉BrF₂O | 259.07 (calculated) |
| 4-(2-Bromoethyl)-1,2-difluorobenzene | 1,2-difluoro; 4-(2-bromoethyl) | Bromoalkyl | C₈H₇BrF₂ | 221.04 |
| 4-(Bromomethyl)-1,2-difluorobenzene | 1,2-difluoro; 4-(bromomethyl) | Bromomethyl | C₇H₅BrF₂ | 206.02 (estimated) |
| 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene | 1,2-difluoro; 4-(ethynylaryl) | Ethynyl | C₁₆H₁₂F₂ | 242.27 |
Key Observations :
- Chain Length and Oxygen Presence : The bromopropoxy group in the target compound introduces a longer alkyl chain and an ether oxygen compared to bromoethyl or bromomethyl analogs. This increases molecular weight (259.07 vs. 221.04 for bromoethyl derivatives) and may enhance solubility in polar solvents .
- Electronic Effects : The difluorophenyl ring is electron-deficient, as demonstrated by failed Pictet–Spengler reactions in 4-(bromomethyl)-1,2-difluorobenzene due to reduced nucleophilicity . The bromopropoxy group’s electron-withdrawing nature (via bromine and oxygen) may further deactivate the ring, impacting reactivity in electrophilic substitutions.
Key Observations :
- Bromoalkoxy vs. Bromoalkyl : The ether oxygen in the target compound may stabilize intermediates in substitution reactions, whereas bromoethyl derivatives (e.g., 4-(2-Bromoethyl)-1,2-difluorobenzene) are more suited for direct alkylation .
- Ethynyl Derivatives : Compounds like 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (95% purity) are used in cross-coupling reactions to construct carbon-carbon bonds, contrasting with bromopropoxy derivatives’ role in stepwise functionalization .
Physical Properties and Handling
Key Observations :
- Stability : Bromoethyl derivatives require refrigeration (0–6°C), suggesting thermal sensitivity common to halogenated aromatics . The target compound likely shares similar storage needs.
- Safety Protocols: Brominated compounds demand stringent handling, as seen in 4-Bromo-1,2-diaminobenzene, where skin/eye exposure necessitates immediate medical intervention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
